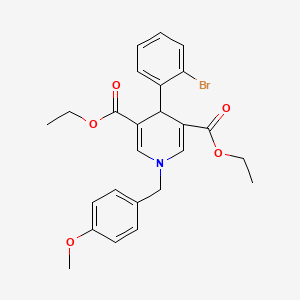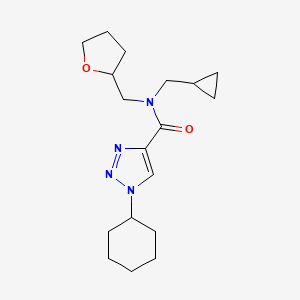![molecular formula C15H14N2O B6086943 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazole derivatives. It was first synthesized in the 1980s and has since been used extensively in scientific research studies.
Aplicaciones Científicas De Investigación
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has been used extensively in scientific research studies as a selective antagonist of the GABA(A) receptor. It has been used to study the role of the GABA(A) receptor in various physiological and pathological conditions, including anxiety, epilepsy, and alcohol addiction. 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has also been used to investigate the effects of other drugs on the GABA(A) receptor.
Mecanismo De Acción
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 acts as a selective antagonist of the GABA(A) receptor by binding to a specific site on the receptor called the benzodiazepine site. This binding prevents the binding of benzodiazepines to the receptor, which results in a decrease in the activity of the receptor. The GABA(A) receptor is an important inhibitory neurotransmitter receptor in the brain, and its activity is regulated by various drugs, including benzodiazepines and 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513.
Biochemical and Physiological Effects
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has been shown to have various biochemical and physiological effects, including the modulation of GABA(A) receptor activity, the regulation of anxiety and stress responses, and the modulation of alcohol intake. 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has several advantages for lab experiments, including its high selectivity for the GABA(A) receptor and its ability to modulate the activity of the receptor without affecting other neurotransmitter systems. However, 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 also has some limitations, including its relatively short half-life and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 research, including the investigation of its effects on different subtypes of the GABA(A) receptor, the development of more selective and potent 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 analogs, and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of new analytical techniques for the detection and quantification of 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 in biological samples may facilitate its use in clinical research studies.
Métodos De Síntesis
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 can be synthesized using a variety of methods, including the reaction of 2-(2-naphthyloxy)ethanol with imidazole in the presence of a base or the reaction of 2-chloroethyl-naphthalene with imidazole in the presence of a palladium catalyst. The purity of the synthesized compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
1-(2-naphthalen-2-yloxyethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-4-14-11-15(6-5-13(14)3-1)18-10-9-17-8-7-16-12-17/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGCBGQOVJWAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthalen-2-yloxyethyl)imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate](/img/structure/B6086890.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)

![6-(2-fluorobenzyl)-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6086925.png)
![methyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6086930.png)



![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)